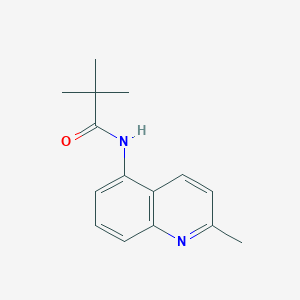
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate, also known as MNMB, is a chemical compound that has drawn significant attention in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in a variety of cellular processes.
Mecanismo De Acción
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate exerts its pharmacological effects by inhibiting PKC, a family of serine/threonine kinases that play a crucial role in intracellular signaling pathways. PKC regulates various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has been shown to have various biochemical and physiological effects. It inhibits the activity of PKC, leading to the modulation of downstream signaling pathways. Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate also reduces the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and enhances the expression of anti-inflammatory cytokines, such as interleukin-10. Moreover, Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has been found to protect cells from oxidative stress-induced damage by increasing the expression of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has some limitations. It is a relatively complex molecule, making its synthesis challenging and expensive. Moreover, Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate may have off-target effects, which need to be carefully evaluated in experimental settings.
Direcciones Futuras
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has significant potential for further research and development. Future studies could focus on elucidating the molecular mechanisms underlying its pharmacological effects and identifying its potential therapeutic applications in various diseases. Moreover, the synthesis of Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate could be optimized to reduce costs and improve yields. Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate could also be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, to enhance its therapeutic potential. Finally, Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate could be used as a lead compound for the development of novel PKC inhibitors with improved efficacy and selectivity.
Métodos De Síntesis
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate can be synthesized through a multistep process involving the reaction of 5-nitro-2-furoic acid with 4-morpholineethanol, followed by the coupling reaction with methyl 2-amino-5-benzoate. The final product is obtained through the esterification of the resulting intermediate with methanol.
Aplicaciones Científicas De Investigación
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has been found to protect neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C17H17N3O7 |
|---|---|
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
methyl 2-morpholin-4-yl-5-[(5-nitrofuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H17N3O7/c1-25-17(22)12-10-11(2-3-13(12)19-6-8-26-9-7-19)18-16(21)14-4-5-15(27-14)20(23)24/h2-5,10H,6-9H2,1H3,(H,18,21) |
Clave InChI |
GCENVVMFENLISB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])N3CCOCC3 |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)
![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)
![N-[4-methyl-3-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B278017.png)

![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278021.png)
![N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278023.png)